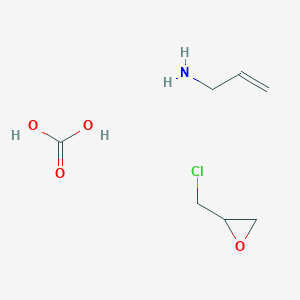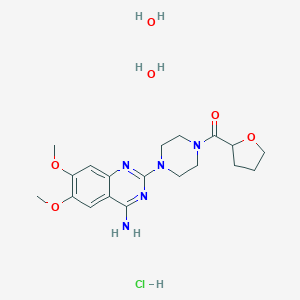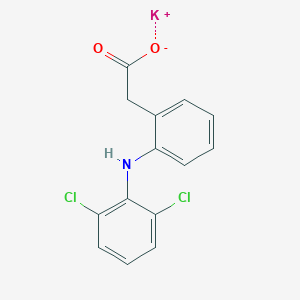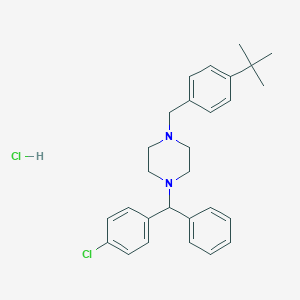
Naloxone hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of naloxone hydrochloride involves complex chemical processes. A notable study in the series of morphinans detailed the preparation of (+)-naloxone from (+)-7-bromodihydrocodeinone dimethyl ketal, achieving a final product through eight steps and excluding enantiomeric contamination, resulting in a compound with minimal activity compared to its (-)-enantiomer (Iijima et al., 1978).
Molecular Structure Analysis
The molecular structure of this compound, as determined through high-resolution laboratory X-ray powder diffraction, reveals that it crystallizes in the orthorhombic space group with specific lattice parameters. Its crystal structure forms one-dimensional chains via hydrogen bonds, showcasing its complex molecular architecture (Sugimoto et al., 2007).
Chemical Reactions and Properties
This compound's chemical properties, particularly its reactivity as an opioid antagonist, are central to its utility in scientific and medical contexts. It has been shown to reverse the effects of opioids without producing agonist effects, making it a unique and valuable chemical for various applications, including the management of opioid overdose and its use in research on opioid receptors and their antagonists (Evans et al., 1973).
Scientific Research Applications
Diagnosis in Methadone Programs : Naloxone hydrochloride serves as a safe and effective method for diagnosing physical dependence on opiates in methadone programs, helping to reduce the risk of creating new addicts (Blachly, 1973).
Wildlife Management : It is used effectively to antagonize narcotics in the capture and release of wild animals, showing minimal side effects and a low risk of overdosage (Smuts, 1975).
Treatment of Adolescent Heroin Addiction : Small doses of this compound (0.2-0.4 mg) in complex therapy can prolong serum leu-enkephalin half-life and improve clinical indices in adolescent heroin addicts, promoting remission and deactualization of drug addiction (Litvinova et al., 2001).
Head Injury Treatment : Naloxone can reverse hypotension and reduce pulse pressure in cats after concussive brain injury, indicating potential benefits in treating head injuries (Hayes et al., 1983).
Spinal Cord Injuries : It improves calcium levels in the injured spinal cord, contributing to its beneficial effects in traumatic spinal injuries (Stokes et al., 1984).
Treatment of Newborn Respiratory Depression : While naloxone is used to treat respiratory depression in newborns exposed to narcotics during labor, further research is needed to confirm its long-term safety and effectiveness (Segal et al., 1980).
Use in Operating Rooms : In small doses (.05 mg), this compound is particularly beneficial in operating room settings for reversing narcotic effects and respiratory depression (Goodrich Pm, 1990).
Acute Brain Injury Treatment : Naloxone therapy improves patients' condition and reduces intracranial pressure in patients with acute brain injuries, suggesting widespread clinical applications (Hao Qing-chuan, 2013).
Emergency Treatment for Acute Alcoholism : It is a reliable and safe emergency treatment for acute alcoholism, significantly alleviating symptoms and shortening recovery time (Gou et al., 2018).
Alzheimer's Disease : Naloxone does not significantly improve cognitive impairments in Alzheimer's disease patients (Henderson et al., 1989).
Heroin Abstinence : The "Naloxone flush" is a novel approach to achieving complete heroin abstinence, allowing for early detection of abstinence symptoms and reducing the need for naltrexone administration (Cronson, 1981).
Opioid Overdose Prevention : Overdose prevention education and naloxone distribution are effective in reducing fatalities from opioid overdoses and enhancing safe opioid prescribing (Mueller et al., 2015).
Mechanism of Action
Target of Action
Naloxone hydrochloride primarily targets the μ-opioid receptors (MOR) . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They are the primary targets of most opioid drugs and play a crucial role in pain relief, reward, and addictive behaviors .
Mode of Action
This compound acts as an inverse agonist at the μ-opioid receptors . It works by competitively displacing opioid agonists at these receptors . This action results in the rapid removal of any other drugs bound to these receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the opioid receptor pathway . By acting as an inverse agonist at the μ-opioid receptors, this compound prevents the activation of these receptors by opioid drugs. This action disrupts the normal functioning of the pathway, leading to a reversal of the effects of the opioids .
Pharmacokinetics
This compound is rapidly eliminated due to high clearance, with a half-life of 60–120 minutes . It is primarily administered via intravenous, intramuscular, and intranasal routes . The nasal route is often preferred for take-home naloxone, with a bioavailability of about 50% . Nasal uptake is likely slower than intramuscular, as reversal of respiration lags behind intramuscular naloxone in overdose victims .
Result of Action
The primary molecular effect of this compound is the reversal of opioid-induced respiratory depression, sedation, and hypotension . At the cellular level, this compound prevents or reverses the effects of opioids, including life-threatening symptoms such as respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils .
Action Environment
Environmental factors can influence the action of this compound. Pharmacists should continue to emphasize the importance of appropriate storage of naloxone kits to ensure optimal efficacy .
Biochemical Analysis
Biochemical Properties
Naloxone hydrochloride acts by competitively displacing opioid agonists at the μ-opioid receptor (MOR) . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .
Cellular Effects
This compound has a high affinity for μ-opioid receptors, where it acts as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors . It can quickly restore normal breathing to a person if their breathing has slowed or stopped because of an opioid overdose .
Molecular Mechanism
It attaches to opioid receptors and reverses and blocks the effects of other opioids .
Temporal Effects in Laboratory Settings
This compound is rapidly eliminated with a half-life of 60–120 minutes due to high clearance . Its metabolites are inactive . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Initial parenteral doses of 0.4–0.8 mg are usually sufficient to restore breathing after heroin overdose . Fentanyl overdoses likely require higher doses of naloxone .
Metabolic Pathways
The metabolism of this compound was explored in the seventies. The formation of its major metabolite, naloxone-3-glucuronide (N3G), at that time considered to be by the liver, was rapid .
Transport and Distribution
Major routes for administration of this compound are intravenous, intramuscular, and intranasal . Nasal bioavailability is about 50% . Nasal uptake is likely slower than intramuscular, as reversal of respiration lags behind intramuscular naloxone in overdose victims .
Subcellular Localization
The subcellular localization of this compound is primarily at the μ-opioid receptors, which are G protein-coupled receptors located at the cell surface . By binding to these receptors, this compound can exert its effects at the cellular level .
properties
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDIGOSVORSAK-STHHAXOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
465-65-6 (Parent) | |
| Record name | Naloxone hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70957097 | |
| Record name | Naloxone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
357-08-4 | |
| Record name | Naloxone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naloxone hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naloxone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-17-allyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALOXONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F850569PQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















